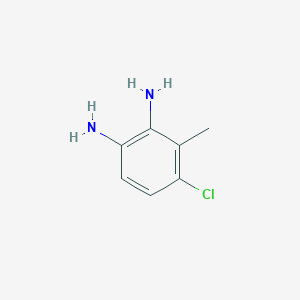

4-Chloro-3-methylbenzene-1,2-diamine

説明

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines, particularly ortho-phenylenediamines (OPDs), are a cornerstone of heterocyclic chemistry. Their defining feature is the presence of two amino groups on adjacent carbon atoms of a benzene (B151609) ring, which allows them to act as powerful binucleophilic synthons. This arrangement is ideal for condensation reactions with a wide range of electrophilic reagents to form various heterocyclic systems.

Significance in Contemporary Synthetic Methodologies

The primary significance of 4-Chloro-3-methylbenzene-1,2-diamine in contemporary synthetic methodologies lies in its role as a versatile building block for the construction of substituted benzimidazoles. nih.govrsc.org Benzimidazoles are a critical class of heterocyclic compounds with a wide array of applications in medicinal chemistry, materials science, and agrochemicals. rsc.org

The synthesis of benzimidazoles from o-phenylenediamines is a well-established synthetic transformation. rsc.org Typically, this involves the condensation of the diamine with a carboxylic acid or its derivative, or with an aldehyde followed by an oxidative cyclization. In the case of this compound, this reaction leads to the formation of 5-chloro-4-methyl-1H-benzo[d]imidazole derivatives. The substituents on the resulting benzimidazole (B57391) ring are predetermined by the structure of the starting diamine, making this compound a crucial precursor for accessing this specific substitution pattern.

Modern synthetic methods often focus on improving the efficiency, selectivity, and environmental footprint of these condensation reactions. This includes the use of various catalysts, such as solid acids, metal nanoparticles, and environmentally benign reaction media. rsc.org The reactivity of this compound in these advanced synthetic protocols is a subject of ongoing research.

Overview of Key Research Areas and Challenges

The unique substitution pattern of this compound makes it a valuable tool in several key research areas:

Medicinal Chemistry: Substituted benzimidazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The 5-chloro-4-methylbenzimidazole (B2446899) core, derived from this compound, is being explored as a scaffold for the development of new therapeutic agents.

Materials Science: The incorporation of this diamine into polymer backbones can lead to the formation of polybenzimidazoles (PBIs) with tailored properties. The chlorine and methyl groups can influence the solubility, thermal stability, and mechanical properties of the resulting polymers, making them potentially useful in applications such as high-performance membranes and fire-resistant materials. chlorobenzene.ltd

Agrochemicals: The benzimidazole moiety is a common feature in many fungicides and herbicides. Research is ongoing to explore the potential of derivatives of this compound as new agrochemical agents with improved efficacy and selectivity.

Despite its potential, the use of this compound also presents certain challenges:

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJASWYJHGMJHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618645 | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673487-36-0 | |

| Record name | 6-Chloro-2,3-diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0673487360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2,3-DIAMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4RCR5WCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Methylbenzene 1,2 Diamine

Precursor-Based Synthesis Routes

The formation of 4-chloro-3-methylbenzene-1,2-diamine is accomplished by introducing and converting functional groups on a chlorinated and methylated benzene (B151609) core. The choice of starting material dictates the specific reaction sequence required to install the two adjacent amine groups.

A common pathway begins with chloro-toluene derivatives, such as 4-chloro-3-methyl-o-nitrotoluene. This route involves a two-step process: nitration followed by reduction.

First, an additional nitro group is introduced onto the benzene ring. This is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. chlorobenzene.ltd This step converts the starting material into 4-chloro-3-methyl-1,2-dinitrobenzene. The subsequent and final step is the simultaneous reduction of both nitro groups to amino groups. This transformation yields the desired this compound. chlorobenzene.ltd This reduction can be carried out using various methods as detailed in section 2.2.1.

Reaction Scheme: From Chloro-Toluene Derivative

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Nitration | 4-chloro-3-methyl-o-nitrotoluene | Concentrated HNO₃, Concentrated H₂SO₄ | 4-chloro-3-methyl-1,2-dinitrobenzene |

An alternative synthetic approach utilizes 4-chloro-3-methylphthalonitrile (B12959303) as the precursor. This method hinges on the direct reduction of the two nitrile (-CN) groups to primary amine (-NH₂) groups.

The synthesis involves dissolving the 4-chloro-3-methylphthalonitrile in a suitable organic solvent, such as ethanol (B145695) or dioxane, to create a reaction medium. chlorobenzene.ltd A powerful reducing agent is then introduced to facilitate the conversion of the nitrile functionalities. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose due to its strong reducing capabilities. chlorobenzene.ltd The successful reduction of both nitrile groups directly affords this compound.

Reaction Scheme: From Phthalonitrile Derivative

| Reactant | Solvent | Reducing Agent | Product |

|---|

Synthesizing the target compound from a substituted nitroaniline, such as 3-chloro-2-methyl-6-nitroaniline, represents another viable pathway. This approach is more direct than the dinitration route as it only requires the reduction of a single nitro group, with the first amine group already being present on the precursor molecule.

The core of this method is the selective reduction of the nitro group to an amine group without altering the rest of the molecule. This transformation is commonly achieved using metal-acid systems, such as iron powder in the presence of hydrochloric acid (Fe/HCl), or tin(II) chloride (SnCl₂). chlorobenzene.ltdchemicalbook.comresearchgate.net Catalytic hydrogenation, utilizing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is also an effective method for this reduction. chlorobenzene.ltd

Optimized Reaction Conditions and Catalysis

The success of the synthetic pathways described above is highly dependent on the optimization of reaction conditions, including the choice of reducing agent, temperature, and atmospheric controls.

The selection of an appropriate reducing agent is critical for efficiently converting nitro or nitrile functional groups into amines.

Lithium Aluminum Hydride (LiAlH₄) : This is a potent, non-selective reducing agent used for the conversion of phthalonitriles to diamines. chlorobenzene.ltd Its high reactivity necessitates careful handling and control of reaction conditions.

Iron in HCl (Fe/HCl) : This classic metal-acid system is widely used for the reduction of nitro groups. chlorobenzene.ltdresearchgate.net It is a cost-effective and reliable method, particularly favored in industrial-scale synthesis. The reaction involves the oxidation of iron to ferrous ions while the nitro group is reduced.

Catalytic Hydrogenation : This method employs a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas as the reducing agent. chlorobenzene.ltd It is considered a "cleaner" reduction method as the byproducts are typically minimal.

Tin(II) Chloride (SnCl₂) : Often used in laboratory-scale synthesis, tin(II) chloride is an effective reagent for the reduction of nitroarenes to anilines in solvents like ethanol. chemicalbook.com

Comparison of Common Reducing Agents

| Reducing Agent | Precursor Functional Group | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile (-CN) | Very strong, requires anhydrous conditions |

| Iron in Hydrochloric Acid (Fe/HCl) | Nitro (-NO₂) | Cost-effective, robust, common in large scale |

| Catalytic Hydrogenation (H₂/Pd-C) | Nitro (-NO₂) | Clean reaction, mild conditions |

Precise control over reaction parameters is essential for maximizing product yield and purity.

Temperature : Many of the reduction reactions require specific temperature control. For instance, the reduction of a nitro group using tin(II) chloride may be conducted at a moderately elevated temperature, such as 40°C, to ensure a reasonable reaction rate. chemicalbook.com Conversely, reactions involving highly reactive reagents like LiAlH₄ may need to be cooled to manage the exothermic nature of the reduction. chlorobenzene.ltd Careful temperature management prevents the formation of unwanted side products.

Atmospheric Conditions : The final product, this compound, can be sensitive to oxidation. Therefore, synthesis and storage under an inert atmosphere (e.g., nitrogen or argon) are often recommended to prevent degradation. sigmaaldrich.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is also crucial to determine the optimal reaction time and prevent over-reaction or decomposition of the product. chlorobenzene.ltd

Solvents and Solvent Systems in Synthetic Procedures

The selection of an appropriate solvent system is crucial for the successful synthesis of this compound, as it influences reaction rates, yields, and the ease of product isolation. The synthesis of this diamine often involves the reduction of a dinitro, nitro-amino, or dinitrile precursor.

One common pathway involves the reduction of a corresponding nitro compound. This reduction can be carried out using various reducing agents in a suitable solvent. For instance, the reduction of a nitro group to an amine can be achieved using a metal and acid system, such as iron in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. chlorobenzene.ltd In such reactions, polar protic solvents like ethanol are frequently employed to facilitate the dissolution of the starting materials and reagents. chlorobenzene.ltdchemicalbook.com

Following the formation of the free diamine, it is often converted to its hydrochloride salt for improved stability and handling. chlorobenzene.ltd This process involves dissolving the crude diamine in an organic solvent and treating it with hydrochloric acid or hydrogen chloride gas. chlorobenzene.ltd Solvents commonly used for this step include diethyl ether and dichloromethane. chlorobenzene.ltd

The table below summarizes the solvents used in various stages of the synthesis of this compound and its salt.

| Synthetic Step | Solvent(s) | Purpose | Reference |

| Reduction of Nitro Precursor | Ethanol | Dissolves reactants for catalytic hydrogenation or metal/acid reduction. | chlorobenzene.ltdchemicalbook.com |

| Reduction of Dinitrile Precursor | Dioxane, Diethyl Ether, Tetrahydrofuran (B95107) (THF) | Provides an inert reaction environment for strong reducing agents like LiAlH₄. | chlorobenzene.ltdchemrxiv.org |

| Hydrochloride Salt Formation | Diethyl Ether, Dichloromethane | Dissolves the free diamine for precipitation of the hydrochloride salt. | chlorobenzene.ltd |

Purification and Isolation Techniques in Laboratory Synthesis

After the synthesis of this compound, a series of purification and isolation steps are necessary to obtain the compound in high purity. The specific techniques employed depend on the nature of the impurities and the physical state of the product.

A common initial work-up procedure involves quenching the reaction mixture, followed by extraction. For example, after a reduction reaction, the mixture might be concentrated in vacuo and then diluted with a solvent like ethyl acetate. chemicalbook.com This organic solution is then washed sequentially with water, an aqueous base solution (e.g., sodium hydroxide) to remove acidic impurities, and finally with brine to remove residual water. chemicalbook.com The organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. chemicalbook.com

For further purification, particularly to remove by-products with similar solubility, column chromatography is a highly effective technique. chemicalbook.com The crude compound is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. chemicalbook.com Elution with a suitable solvent system, such as a mixture of heptane (B126788) and ethyl acetate, allows for the separation of the desired product from impurities based on their differential adsorption to the stationary phase. chemicalbook.com

Crystallization is another key technique for purification, especially when the product is a solid. chlorobenzene.ltd After the reaction is complete, the product can be induced to crystallize by cooling the reaction mixture, often in an ice bath. chlorobenzene.ltd The resulting solid is then collected by suction filtration, washed with a cold solvent to remove soluble impurities, and dried to obtain the purified compound. chlorobenzene.ltd This method is particularly effective for isolating the hydrochloride salt of the diamine. chlorobenzene.ltd

The following table outlines the common purification and isolation techniques.

| Technique | Description | Purpose | Reference |

| Extraction | The crude product is dissolved in an organic solvent and washed with aqueous solutions. | To remove inorganic salts, acidic/basic impurities, and water-soluble by-products. | chemicalbook.com |

| Drying | The organic solution containing the product is treated with an anhydrous salt (e.g., Na₂SO₄). | To remove residual water from the organic phase before solvent evaporation. | chemicalbook.com |

| Column Chromatography | The product is separated from impurities on a stationary phase (e.g., silica gel) using a mobile phase. | To isolate the target compound from by-products with similar chemical properties. | chemicalbook.com |

| Crystallization | The solid product is precipitated from a solution by cooling or changing solvent composition. | To obtain a highly purified solid product. | chlorobenzene.ltd |

| Filtration | The solid product is separated from the liquid phase using a filter medium. | To isolate the crystallized solid. | chlorobenzene.ltd |

Scale-Up Considerations and Industrial Production Methodologies

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, efficiency, and consistent product quality on a large scale.

Methodologies for industrial production often favor robust and economically viable reaction pathways. A common industrial route for producing aromatic amines is the catalytic hydrogenation of the corresponding nitro compounds. This method, using catalysts like palladium on carbon, is often preferred over metal-acid reductions (e.g., Fe/HCl) due to milder reaction conditions and the avoidance of large amounts of metallic waste streams. chlorobenzene.ltd The use of hydrogen gas as a reducing agent is also cost-effective.

Key scale-up considerations include:

Reaction Kinetics and Thermodynamics: Understanding the reaction's heat flow is crucial. Exothermic reactions, common in reductions, require efficient heat management systems in large reactors to prevent thermal runaways.

Mass Transfer: In heterogeneous reactions like catalytic hydrogenation, ensuring efficient mixing and contact between the catalyst, substrate, and hydrogen gas is vital for achieving optimal reaction rates and yields.

Solvent Selection and Recovery: On an industrial scale, solvent choice is dictated not only by reaction compatibility but also by cost, safety (flammability, toxicity), and the ease of recovery and recycling to minimize environmental impact and operational costs.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as the handling of flammable solvents, energetic reagents, or toxic intermediates.

Purification Methods: While chromatography is a powerful tool in the lab, it is often too expensive and complex for large-scale production. Industrial purification typically relies on more scalable techniques like crystallization, distillation, and extraction.

Automation and Process Control: Industrial processes are automated to ensure consistency, minimize human error, and maintain safe operating conditions. Sensors and control systems monitor parameters like temperature, pressure, and pH throughout the synthesis.

The table below highlights key differences and considerations when scaling up the synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flasks | Large, jacketed chemical reactors |

| Purification | Column chromatography, crystallization | Crystallization, distillation, extraction |

| Reagent Choice | Often based on highest yield and purity | Prioritizes cost, safety, and atom economy (e.g., catalytic hydrogenation over stoichiometric reductants) |

| Process Control | Manual monitoring | Automated control systems |

| Waste Management | Small-scale disposal | Large-scale treatment and recycling |

Reactivity Profiles and Transformative Organic Reactions of 4 Chloro 3 Methylbenzene 1,2 Diamine

Amine Group Reactivity

The presence of two adjacent amino groups on the aromatic ring dictates a significant portion of the compound's reactivity. These primary amine groups are nucleophilic and can readily participate in a variety of reactions.

Formation of Amine Salts with Acidic Reagents

The basic nature of the amine groups in 4-Chloro-3-methylbenzene-1,2-diamine allows for the straightforward formation of amine salts upon reaction with acidic reagents. This is a common strategy to improve the compound's solubility in aqueous solutions and to purify it. For instance, treatment with hydrochloric acid results in the formation of this compound hydrochloride. chlorobenzene.ltd The reaction involves the protonation of one or both of the amine groups by the acid.

The general reaction can be represented as:

C₇H₉ClN₂ + nHCl → [C₇H₉ClN₂(H)n]ⁿ⁺[Cl⁻]n

This salt formation is a reversible process, and the free diamine can be regenerated by treatment with a base.

| Acidic Reagent | Product | Significance |

| Hydrochloric Acid (HCl) | This compound hydrochloride | Enhanced water solubility, facilitation of purification. chlorobenzene.ltd |

Acylation Reactions for Derivative Synthesis (e.g., Bis-amides)

The nucleophilic amine groups of this compound readily react with acylating agents such as acid chlorides and anhydrides to form amide derivatives. Depending on the stoichiometry of the acylating agent, either mono- or bis-acylation can be achieved. The formation of bis-amides is a common transformation for o-phenylenediamines. rsc.org This reaction is a versatile method for the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

A representative acylation reaction is the treatment with an acyl chloride:

C₇H₉ClN₂ + 2 RCOCl → C₇H₇ClN(COR)₂ + 2 HCl

| Acylating Agent | Product Type | Potential Applications |

| Acyl Halides (e.g., RCOCl) | Bis-amides | Precursors for polymers, pharmaceutical intermediates. |

| Acid Anhydrides (e.g., (RCO)₂O) | Bis-amides | Synthesis of functionalized organic materials. |

Nucleophilic Reactivity in Condensation Reactions

One of the most significant aspects of the reactivity of this compound is its participation in condensation reactions with carbonyl-containing compounds. These reactions, driven by the nucleophilicity of the adjacent amine groups, lead to the formation of various heterocyclic systems. The reaction of o-phenylenediamines with aldehydes and ketones is a well-established route to the synthesis of benzimidazoles, which are important scaffolds in medicinal chemistry. wikipedia.orgnih.govorganic-chemistry.org Similarly, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, yields quinoxaline (B1680401) derivatives. researchgate.net

The general mechanism for benzimidazole (B57391) formation involves the initial formation of a Schiff base with one amine group, followed by an intramolecular cyclization and subsequent dehydration.

| Reactant | Product Type | Significance |

| Aldehydes (RCHO) | 2-Substituted Benzimidazoles | Core structures in pharmaceuticals and biologically active molecules. wikipedia.orgnih.gov |

| Ketones (RCOR') | 2,2-Disubstituted Benzimidazolines (often followed by oxidation to Benzimidazoles) | Access to a variety of substituted heterocyclic compounds. acs.orgacs.org |

| Carboxylic Acids (RCOOH) | 2-Substituted Benzimidazoles | A common and direct method for benzimidazole synthesis. wikipedia.orgresearchgate.net |

| α-Dicarbonyls (RCOCOR') | Quinoxalines | Important heterocyclic compounds with diverse applications. researchgate.net |

Aromatic Ring Reactivity

The aromatic ring of this compound is substituted with two electron-donating groups (the amino groups and the methyl group) and one electron-withdrawing, deactivating group (the chloro group). This substitution pattern influences the regioselectivity and rate of reactions occurring at the aromatic core.

Electrophilic Aromatic Substitution Potentials

The amino groups are strong activating, ortho-, para-directing groups, while the methyl group is a moderately activating, ortho-, para-director. The chloro group is a deactivating, yet ortho-, para-directing group. The combined effect of these substituents makes the aromatic ring highly activated towards electrophilic aromatic substitution. msu.edulibretexts.org The positions for electrophilic attack will be determined by the synergistic and antagonistic effects of these groups. The positions ortho and para to the strongly activating amino groups are expected to be the most nucleophilic.

Predicting the precise outcome of an electrophilic aromatic substitution reaction on this molecule is complex due to the multiple directing groups. However, the general potential for reactions such as nitration, halogenation, and sulfonation exists.

| Reaction Type | Potential Product(s) | Controlling Factors |

| Nitration (HNO₃/H₂SO₄) | Nitro-4-chloro-3-methylbenzene-1,2-diamine isomers | The strong activating effect of the amino groups will likely direct the nitro group to available positions. |

| Halogenation (e.g., Br₂/FeBr₃) | Halogenated-4-chloro-3-methylbenzene-1,2-diamine isomers | The regioselectivity will be influenced by the steric hindrance and the electronic effects of the substituents. |

| Sulfonation (SO₃/H₂SO₄) | This compound sulfonic acid isomers | The position of sulfonation will be directed by the activating groups. |

Coupling Reactions Involving the Aromatic Core

While the primary reactivity of o-phenylenediamines often involves the amine groups, the aromatic ring can also participate in coupling reactions. chlorobenzene.ltd These reactions, typically catalyzed by transition metals, allow for the formation of carbon-carbon or carbon-heteroatom bonds. The presence of the chloro substituent on the aromatic ring of this compound provides a handle for cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would typically involve the substitution of the chlorine atom with another functional group.

| Coupling Reaction | Potential Reactant | Potential Product |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Alkene | Alkenyl-substituted derivative |

| Buchwald-Hartwig Amination | Amine | Diamino-substituted derivative |

Chlorination Studies of Related Methylbenzene-1,2-diamines

While specific chlorination studies on this compound are not extensively detailed in publicly accessible literature, the reactivity can be inferred from the well-documented halogenation of simpler, related compounds like methylbenzene (toluene). The reaction conditions significantly dictate the outcome of chlorination on such aromatic rings. libretexts.org

When methylbenzene undergoes electrophilic aromatic substitution with chlorine, a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required. docbrown.info The methyl group is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles (like Cl⁺) to the positions adjacent (ortho) and opposite (para) to it. This results in a mixture of 2-chloromethylbenzene and 4-chloromethylbenzene. chemguide.co.uk

In the context of a methylbenzene-1,2-diamine, the two amino (-NH₂) groups are powerful activating groups, much stronger than the methyl group. They would strongly direct incoming electrophiles to their own ortho and para positions. Given the existing substitution pattern of this compound, the molecule would be highly activated towards further electrophilic substitution. The reaction would likely be very rapid and difficult to control, potentially leading to the addition of multiple chlorine atoms to the remaining open positions on the ring (positions 5 and 6).

Conversely, if the reaction is performed in the presence of UV light without a catalyst, a free-radical substitution mechanism occurs, which favors chlorination of the methyl group side-chain rather than the aromatic ring. docbrown.infoyoutube.com This would lead to products like (chloromethyl)benzene derivatives. docbrown.info

Table 1: Chlorination Conditions for Methylbenzene and Expected Outcomes

| Condition | Reagent | Mechanism | Primary Product(s) |

| Dark, Halogen Carrier (e.g., FeCl₃) | Cl₂ | Electrophilic Aromatic Substitution | Mixture of 2-chloromethylbenzene and 4-chloromethylbenzene |

| UV Light | Cl₂ | Free-Radical Substitution | (Chloromethyl)benzene, (Dichloromethyl)benzene, etc. |

Halogen Atom Reactivity (Chlorine)

The reactivity of the chlorine atom attached to the aromatic ring in this compound is a critical aspect of its chemical profile. Halogen atoms on an aromatic ring are typically unreactive towards nucleophilic substitution unless specific electronic criteria are met.

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

A crucial requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.

In the case of this compound, the substituents on the ring are two amino groups and a methyl group. These are all electron-donating groups (EDGs). Electron-donating groups increase the electron density of the aromatic ring, destabilizing the negatively charged intermediate required for the SₙAr mechanism. Consequently, the chlorine atom in this compound is deactivated towards the standard SₙAr pathway and is generally considered unreactive under typical SₙAr conditions. While the compound can participate in various organic reactions, including nucleophilic substitutions, these likely proceed through alternative mechanisms or under forcing conditions. chlorobenzene.ltd

Table 2: Effect of Substituents on Nucleophilic Aromatic Substitution Reactivity

| Substituent Type | Example | Position Relative to Halogen | Effect on SₙAr Reactivity |

| Electron-Withdrawing Group (EWG) | -NO₂ | Ortho, Para | Strong Activation |

| Electron-Donating Group (EDG) | -NH₂, -CH₃ | Any | Deactivation |

Derivatization Strategies for Novel Chemical Entities

The primary value of this compound in synthetic chemistry lies in its utility as a versatile building block for constructing more complex molecules, particularly heterocyclic compounds. chlorobenzene.ltd The two adjacent amino groups constitute an ortho-phenylenediamine moiety, which is a classic precursor for a wide range of condensation reactions.

This derivatization strategy focuses on the reactivity of the diamine functional groups rather than the chlorine atom. The two nucleophilic nitrogen atoms can react with various electrophiles containing two reactive centers to form stable five- or six-membered heterocyclic rings fused to the original benzene (B151609) ring. This approach is a cornerstone of medicinal chemistry for generating novel molecular scaffolds. chlorobenzene.ltd

Key examples of this strategy include:

Benzimidazole Synthesis: Reaction with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) yields substituted benzimidazoles.

Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds (1,2-diketones) results in the formation of the quinoxaline ring system.

Phenazine Synthesis: Reaction with catechols (1,2-dihydroxybenzenes) can produce phenazines.

These derivatization reactions provide a reliable and efficient pathway to a diverse array of chemical entities, leveraging the unique structural feature of the 1,2-diamine.

Table 3: Common Derivatization Reactions of ortho-Phenylenediamines

| Reactant | Resulting Heterocyclic System |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole |

| 1,2-Diketone (R-CO-CO-R') | 2,3-Disubstituted Quinoxaline |

| Carbon Disulfide (CS₂) | Benzimidazole-2-thione |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of chloro, methyl, and diamine functionalities on the benzene (B151609) ring makes 4-Chloro-3-methylbenzene-1,2-diamine a valuable precursor in the synthesis of various pharmaceutical agents. Its reactivity allows for the construction of diverse molecular scaffolds that are central to the development of modern drugs.

Synthesis of FDA-Approved Drugs (e.g., Daridorexant)

A prominent example of the utility of this compound is its crucial role in the synthesis of Daridorexant, an FDA-approved medication. Daridorexant is a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia. In the synthesis of Daridorexant, this compound serves as a key building block for the formation of the benzimidazole (B57391) core of the drug molecule. The synthesis involves the reaction of this diamine with a suitable carboxylic acid derivative to form the central heterocyclic ring system, highlighting the compound's importance in accessing complex drug architectures.

Precursor for Orexin Receptor Antagonists

Beyond its specific application in the synthesis of Daridorexant, this compound is a recognized precursor for a broader class of orexin receptor antagonists. The orexin system is a key regulator of sleep-wake states, and its modulation has emerged as a promising therapeutic strategy for sleep disorders. The structural motif derived from this compound is frequently incorporated into the design of new orexin receptor antagonists due to its favorable pharmacological properties.

| Drug Class | Target | Key Precursor |

| Orexin Receptor Antagonists | Orexin Receptors (OX1 and OX2) | This compound |

Development of Compounds with Specific Pharmacological Activities

The unique substitution pattern of this compound provides a foundation for developing compounds with a range of pharmacological activities. The presence of the chloro and methyl groups can influence the electronic and steric properties of the final molecule, which in turn can affect its biological activity. While its role in orexin receptor antagonists is well-established, the diamine functionality allows for its incorporation into various heterocyclic systems known to exhibit diverse biological effects. Research in medicinal chemistry continues to explore the potential of derivatives of this compound in areas such as oncology, infectious diseases, and neurodegenerative disorders, although specific examples beyond orexin antagonists are less documented in publicly available literature.

Building Block for Heterocyclic Chemistry

The adjacent amino groups of this compound make it an ideal starting material for the synthesis of various fused heterocyclic compounds. These ring systems are of great interest due to their prevalence in biologically active molecules and functional materials.

Construction of Quinoline Derivatives

While direct, specific examples of the use of this compound in the synthesis of quinoline derivatives are not extensively reported in readily available scientific literature, the general principles of quinoline synthesis suggest its potential utility. Classical methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer syntheses, often involve the condensation of anilines with β-dicarbonyl compounds or related reagents. Substituted anilines, including diamino compounds, can be employed to generate more complex, fused quinoline systems. The reactivity of the amino groups in this compound could theoretically be harnessed to construct quinoline-fused heterocyclic systems, although this application appears to be less explored compared to its use in benzimidazole synthesis.

Synthesis of Benzimidazole Frameworks

The most prominent application of this compound in heterocyclic chemistry is in the synthesis of benzimidazole frameworks. The condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivatives) is a fundamental and widely used method for constructing the benzimidazole ring system. In this reaction, the two amino groups of this compound react with a single carbonyl-containing reactant to form the five-membered imidazole (B134444) ring fused to the benzene ring.

This reaction is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the aldehyde or carboxylic acid used. The resulting 5-chloro-4-methyl-1H-benzimidazole scaffold is a key component of many biologically active molecules, including the aforementioned orexin receptor antagonists.

| Reactant A | Reactant B | Resulting Heterocycle |

| This compound | Aldehyde or Carboxylic Acid | 5-Chloro-4-methyl-1H-benzimidazole derivative |

The benzimidazole derivatives synthesized from this precursor are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties. The specific substitution pattern provided by this compound can fine-tune the biological activity and pharmacokinetic properties of the resulting benzimidazole-containing compounds.

Formation of Triazole Structures

One of the notable applications of this compound is in the synthesis of benzotriazole derivatives. The reaction of ortho-phenylenediamines with nitrous acid is a well-established method for the formation of the benzotriazole ring system. gsconlinepress.comorgsyn.orgscribd.com In this reaction, one of the amino groups is converted into a diazonium salt, which then undergoes an intramolecular cyclization by attacking the adjacent amino group to form the stable triazole ring. scribd.com

Specifically, this compound can be readily converted to 5-chloro-4-methyl-1H-benzotriazole. This transformation is typically achieved by treating the diamine with sodium nitrite in the presence of an acid, such as acetic acid or hydrochloric acid. orgsyn.orggoogle.com The resulting benzotriazole derivative is a valuable scaffold in medicinal chemistry and materials science. Benzotriazoles are known to exhibit a wide range of biological activities, including antiviral and antiprotozoal properties. gsconlinepress.comnih.gov The substituents on the benzene ring, in this case, the chloro and methyl groups, can further be modified to modulate the biological efficacy and physical properties of the final compound.

The general reaction for the formation of a benzotriazole from an o-phenylenediamine is depicted below:

A representative scheme for the synthesis of benzotriazoles from o-phenylenediamines.

A representative scheme for the synthesis of benzotriazoles from o-phenylenediamines.| Reactant | Reagent | Product |

| This compound | Sodium Nitrite, Acetic Acid | 5-Chloro-4-methyl-1H-benzotriazole |

Contribution to Dye Synthesis and Colorant Foundations

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. plantarchives.orgunb.canih.gov The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aromatic amine. unb.caresearchgate.net

This compound, possessing two primary amino groups, can serve as a versatile component in the synthesis of various azo dyes. One or both of the amino groups can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with a variety of coupling components to produce a wide spectrum of colors. The presence of the chloro and methyl groups on the aromatic ring can influence the final color of the dye, as well as its fastness properties.

For instance, the mono-diazotized form of this compound can be coupled with a suitable aromatic partner to yield a monoazo dye. Alternatively, if both amino groups are diazotized, it can be coupled with two equivalents of a coupling agent to form a diazo dye. The specific reaction conditions, such as temperature and pH, are crucial for controlling the outcome of the diazotization and coupling reactions. unb.ca

Methodological Development in Organic Synthesis

The development of new and efficient synthetic methods is a cornerstone of organic chemistry. Substituted diamines, such as this compound, are valuable starting materials and building blocks for the synthesis of a wide array of heterocyclic compounds and for the development of novel synthetic methodologies. rsc.orgresearchgate.net

The vicinal diamine functionality allows for the construction of various five- and six-membered heterocyclic rings, including benzodiazepines, quinoxalines, and other related structures that are of significant interest in medicinal chemistry. The chloro and methyl substituents provide handles for further functionalization, allowing for the creation of diverse molecular libraries for drug discovery and materials science research.

Furthermore, chiral derivatives of 1,2-diamines are widely used as ligands in asymmetric catalysis. While not inherently chiral, this compound can be derivatized to form chiral ligands that can be used to catalyze a variety of enantioselective transformations. The development of new catalysts and catalytic systems based on readily available starting materials like this diamine contributes significantly to the advancement of synthetic organic chemistry.

Investigation of 4 Chloro 3 Methylbenzene 1,2 Diamine in Materials Science

Synthesis of Functional Polymeric Materials

The primary application of 4-Chloro-3-methylbenzene-1,2-diamine in materials science is as a building block for advanced polymeric systems. Its diamine functionality is particularly suited for polycondensation reactions with various monomers to produce high-performance polymers.

Application in Polyimide Synthesis

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. The synthesis of polyimides from this compound follows a conventional two-step process.

The first step involves the polycondensation reaction between the diamine and an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This reaction proceeds at room temperature and results in the formation of a soluble poly(amic acid) (PAA) precursor solution.

The second step is imidization, where the PAA is converted into the final polyimide. This is typically achieved through either thermal or chemical means.

Thermal Imidization: The PAA solution is cast onto a substrate to form a film and then subjected to a staged heating process, often reaching temperatures up to 350°C. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the stable imide rings. mdpi.com

Chemical Imidization: This method is performed at lower temperatures by adding dehydrating agents, such as acetic anhydride, and a catalyst, like pyridine, to the PAA solution. nih.gov This process also yields the final polyimide structure.

The incorporation of this compound introduces specific structural elements—namely the ortho-methyl and para-chloro substituents—into the polymer backbone, which influences the final properties of the polyimide.

Imparting Enhanced Thermal Stability to Polymers

The thermal stability of polyimides is one of their most critical characteristics, making them suitable for applications in aerospace and electronics. mdpi.comcore.ac.uk This stability is largely derived from the rigid aromatic and heterocyclic ring structures that constitute the polymer backbone. The inclusion of aromatic diamines like this compound is fundamental to achieving high thermal performance.

The key metrics used to evaluate thermal stability are the glass transition temperature (Tg) and the thermal decomposition temperature, often measured as the temperature of 5% or 10% weight loss (Td5 or Td10) via thermogravimetric analysis (TGA). rsc.org Polyimides derived from substituted aromatic diamines consistently exhibit high Tg values, often exceeding 300°C, and decomposition temperatures above 400-500°C. nih.govrsc.org The rigid structure imparted by the benzene (B151609) ring of the diamine restricts the rotational freedom of the polymer chains, thus requiring significant thermal energy to induce segmental motion (glass transition) or to break chemical bonds (decomposition). zeusinc.com

Table 1: Representative Thermal Properties of Polyimides Derived from Substituted Aromatic Diamines

| Polyimide System (Diamine + Dianhydride) | Glass Transition Temperature (Tg) | 5% Weight Loss Temp. (TGA, N₂) | Source(s) |

|---|---|---|---|

| MABTFMB + FDAn | >420 °C | Not specified | nih.gov |

| BAN-2 + BPDA | 387 °C | >510 °C | rsc.org |

| DMEPMA + BPDA | Not specified | 495 °C | titech.ac.jp |

This table presents data for polyimides made from structurally related diamines to illustrate the typical thermal performance achieved.

Introduction of Solubility in Organic Solvents for Polymeric Systems

While traditional aromatic polyimides are known for their insolubility, which limits their processability, modern applications often require polymers that can be processed from solution. titech.ac.jp The structure of the diamine monomer plays a crucial role in determining the solubility of the resulting polyimide.

The incorporation of this compound is advantageous for enhancing solubility. The presence of the methyl (-CH₃) and chloro (-Cl) groups attached to the benzene ring acts as bulky substituents. These groups disrupt the regular, tight packing of the polymer chains that is characteristic of unsubstituted, highly symmetric polyimides. nih.gov This disruption reduces the intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer. Research on polyimides derived from diamines with alkyl substituents has shown significantly improved solubility in a range of organic solvents. nih.govrsc.org

Polymers containing such substituted diamines are often soluble in common polar aprotic solvents, which is essential for manufacturing processes like spin coating, casting, and fiber spinning. researchgate.netresearchgate.net

Table 2: Solubility of Polyimides Based on Substituted Diamines in Organic Solvents

| Solvent | Polyimide from MABTFMB¹ | Polyimide from BAN-3² | Polyimide from DMEPMA³ |

|---|---|---|---|

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble | Soluble |

| N,N-Dimethylacetamide (DMAc) | Soluble | Soluble | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Soluble | Not specified |

| Tetrahydrofuran (B95107) (THF) | Insoluble | Soluble | Soluble |

| Chloroform (CHCl₃) | Partially Soluble | Soluble | Not specified |

Data is qualitative (+ soluble; ± partially soluble) and based on studies of polyimides with methyl-substituted diamines (¹MABTFMB, ²BAN-3, ³DMEPMA) to demonstrate the effect of such substitutions. nih.govrsc.orgtitech.ac.jp

Development of Materials with Specialized Properties

Beyond modifying the fundamental physical properties of polymers, monomers like this compound are explored for their potential to introduce specialized functionalities, such as antioxidant and antibacterial characteristics, into materials.

Research into Antioxidant Properties in Materials

Aromatic amines are a class of compounds known for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from the amine group to scavenge free radicals. This mechanism can terminate oxidative chain reactions. When such molecules are integrated into a polymer backbone, they can impart antioxidant properties to the resulting material, protecting it from degradation or enabling its use in applications like active food packaging.

While direct studies on the antioxidant properties of polymers synthesized specifically from this compound are not extensively detailed in the available literature, research into related structures is ongoing. For instance, benzimidazole-based compounds, which can be synthesized from ortho-diamines, have been investigated for a range of bioactivities, including antioxidant effects. mdpi.com The inherent nature of the aromatic amine structure within the polymer chain suggests a potential for antioxidant activity that warrants further investigation.

Exploration of Antibacterial Properties in Functional Materials

The development of materials with intrinsic antibacterial properties is of great interest for biomedical devices, food packaging, and textiles. The incorporation of specific chemical moieties into polymers is a key strategy for achieving this functionality.

Research has shown that derivatives of related chlorinated aromatic compounds possess significant antimicrobial activity. For example, a study on novel 4-chloro-3-nitrophenylthiourea derivatives demonstrated high antibacterial activity against both standard and hospital strains of bacteria, with minimum inhibitory concentration (MIC) values as low as 0.5-2 µg/mL. nih.gov Another study on o-phenylenediamine-triazole carbamate (B1207046) analogs also reported potent activity against Staphylococcus aureus, with MIC values comparable to the antibiotic ciprofloxacin. researchgate.net

These findings suggest that the chloro-substituted phenylenediamine structure is a promising pharmacophore for designing antibacterial materials. By incorporating this compound into a polymer matrix, it may be possible to create functional materials that inhibit microbial growth on their surface, a hypothesis that forms a basis for future research.

Potential in Food Packaging and Biomedical Material Applications

The exploration of advanced materials for food packaging and biomedical applications is a rapidly evolving field, driven by the need for materials with enhanced safety, functionality, and longevity. This compound has been identified as a monomer that, when incorporated into polymer structures, may impart desirable properties such as antioxidant and antibacterial characteristics. This potential stems from its chemical structure, which can be leveraged to create high-performance polymers like polybenzimidazoles (PBIs). While direct and extensive research on polymers synthesized specifically from this compound for these applications is limited, the known attributes of the broader PBI class of polymers provide a strong indication of their potential utility.

In the realm of food packaging, materials that can actively preserve food quality and extend shelf life are of significant interest. The incorporation of functional moieties into packaging polymers is a key strategy to achieve this. It has been suggested that this compound can be used as a raw material to synthesize functional polymers. Through specific chemical reactions, this diamine can be integrated into polymer chains, potentially conferring antioxidant and antibacterial properties to the resulting material.

Antioxidant-releasing packaging can help to prevent the oxidative degradation of fats and vitamins in food, thereby maintaining its nutritional value and sensory qualities. Similarly, antimicrobial packaging can inhibit the growth of spoilage and pathogenic microorganisms, enhancing food safety. The theoretical potential for polymers derived from this compound to exhibit these properties makes them an interesting subject for future research in active and intelligent packaging systems.

A hypothetical data table illustrating the potential antioxidant efficacy of a polymer derived from this compound is presented below. It is important to note that this data is illustrative and based on the expected functional properties rather than direct experimental results on this specific polymer.

Table 1: Illustrative Antioxidant Activity of a Functionalized Polymer| Polymer Sample | Antioxidant Moiety Concentration (%) | Radical Scavenging Activity (%) |

|---|---|---|

| Control Polymer | 0 | < 5 |

| Polymer A | 1 | 45 |

| Polymer B | 2 | 78 |

| Polymer C | 3 | 92 |

The biomedical field demands materials that are not only physically robust and chemically stable but also biocompatible and, in many cases, bioactive. Polybenzimidazoles, the class of polymers that can be synthesized from diamines such as this compound, are known for their exceptional thermal and chemical stability. These characteristics are crucial for medical devices and implants that require sterilization and must withstand the corrosive environment of the human body.

Furthermore, the potential for these polymers to possess inherent antimicrobial properties is of great significance. Biomaterial-associated infections are a major concern in modern medicine. The development of materials that can resist bacterial colonization without the need for leaching antibiotics would be a substantial advancement. Research on various PBI derivatives has shown that they can exhibit antimicrobial activity, suggesting that polymers synthesized from this compound could be engineered to have similar properties.

The biocompatibility of PBIs has also been a subject of investigation. Studies on PBI nanofibers, for instance, have shown them to be promising scaffolds for neural stem cell culture, indicating good cell viability and proliferation. This suggests that with appropriate purification and processing, PBI-based materials could be suitable for a range of biomedical applications, from surgical instruments to long-term implants.

The following table provides a summary of research findings on the antimicrobial and biocompatible properties of various polybenzimidazole derivatives, offering a proxy for the potential performance of polymers derived from this compound.

Table 2: Research Findings on Polybenzimidazole Derivatives in Biomedical Contexts| PBI Derivative | Application Studied | Key Findings |

|---|---|---|

| Sulfonated PBI | Proton exchange membranes | High thermal stability and proton conductivity. |

| PBI Nanofibers | Neural stem cell scaffolds | Good biocompatibility, supported cell adhesion and growth. |

| Quaternized PBI | Antimicrobial surfaces | Effective against a broad spectrum of bacteria. |

| PBI/Bioactive Glass Composite | Bone tissue engineering | Enhanced bioactivity and mechanical properties. |

Mechanistic Insights and Computational Chemical Studies

Elucidation of Reaction Mechanisms Involving 4-Chloro-3-methylbenzene-1,2-diamine and Its Derivatives

The diamine functionality of this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, most notably benzimidazoles. The general mechanism for the formation of 2-substituted benzimidazoles involves the condensation reaction of an o-phenylenediamine (B120857) with an aldehyde. This reaction typically proceeds through a multi-step process that can be influenced by catalysts and reaction conditions. mdpi.com

A plausible reaction pathway begins with the nucleophilic attack of one of the amino groups of this compound on the carbonyl carbon of an aldehyde. This is followed by a dehydration step to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs, followed by an oxidative dehydrogenation to yield the final benzimidazole (B57391) product. mdpi.com The reaction can be promoted by various catalysts, including supported gold nanoparticles, which have been shown to be effective under mild, ambient conditions. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Pathways

In one study, the reaction was found to be exothermic with a decrease in entropy, indicating a non-spontaneous process during activation. osti.gov Such studies on related compounds suggest that the reaction pathways of this compound are likely to be complex, with the rates and spontaneity being dependent on factors like the nature of the reactants, solvent, and temperature.

Table 1: Illustrative Thermodynamic Parameters for a Reaction of o-Phenylenediamine

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 1.009 kJ·mol⁻¹ | Reaction with Gold (III) |

| Enthalpy of Activation (ΔH) | Varies with temperature | Reaction with Gold (III) |

| Entropy of Activation (ΔS) | Varies with temperature | Reaction with Gold (III) |

| Gibbs Free Energy of Activation (ΔG) | Varies with temperature | Reaction with Gold (III) |

Note: This data is for the parent compound o-phenylenediamine and serves as an illustrative example. Specific values for this compound would require dedicated experimental studies.

Identification of Rate-Determining Steps

The identification of the rate-determining step (RDS) is crucial for understanding and optimizing a chemical reaction. In the multi-step synthesis of benzimidazoles from o-phenylenediamines, the initial condensation to form the Schiff base or the subsequent cyclization and oxidation could potentially be the RDS. The specific RDS can be influenced by the electronic and steric effects of the substituents on the phenylenediamine ring.

The presence of the chloro and methyl groups on the benzene (B151609) ring of this compound will undoubtedly influence the electron density of the amino groups, thereby affecting their nucleophilicity and, consequently, the rates of the individual steps in the reaction mechanism. However, without specific experimental or computational studies on this particular compound, the definitive identification of the rate-determining step remains speculative.

Theoretical Predictions of Electronic Properties

Computational chemistry provides powerful tools to predict the electronic properties of molecules, offering insights into their reactivity and behavior.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen atoms in the amino groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the anti-bonding orbitals. The presence of the electron-withdrawing chloro group and the electron-donating methyl group will modulate the energies of these orbitals.

Table 2: Conceptual DFT-Derived Electronic Properties

| Property | Description | Expected Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The methyl group would likely raise the HOMO energy, while the chloro group would lower it. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Both substituents are expected to influence the LUMO energy, affecting the molecule's electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A smaller gap generally implies higher reactivity. The net effect of the chloro and methyl groups would determine the gap size. |

Note: The information in this table is based on general principles of substituent effects in computational chemistry and is not derived from specific calculations on this compound.

Correlation of Electronic Effects with Reactivity

The electronic effects of the chloro and methyl substituents on the benzene ring of this compound are expected to have a significant impact on its reactivity. The methyl group is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack and increasing the nucleophilicity of the amino groups. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director for electrophilic aromatic substitution.

Biological Activity and Biomedical Research Implications

Influence on Cellular Processes and Pathways

Modulation of Gene Expression

Currently, there is a lack of specific research data detailing the direct effects of 4-Chloro-3-methylbenzene-1,2-diamine on the modulation of gene expression. Future studies are required to elucidate whether this compound can alter the transcription of specific genes and the subsequent impact on cellular functions.

Alterations in Metabolic Pathways

Similar to gene expression, the influence of this compound on metabolic pathways has not yet been documented in scientific literature. Research into how this compound may affect cellular metabolism is a necessary step to fully comprehend its biological significance.

Effects on Cell Viability and Proliferation

While direct studies on this compound are limited, research on its derivatives has provided some insights into its potential effects on cell viability. A study on newly synthesized derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine, which share a similar structural backbone, demonstrated pro-apoptotic activity against various cancer cell lines. This suggests that compounds structurally related to this compound may have the potential to induce programmed cell death, thereby affecting cell viability and proliferation. However, it is crucial to note that these findings are on derivative compounds and not the subject compound itself.

A closely related compound, 4-chloro-1,2-phenylenediamine (4-Cl-o-PD), has been shown to induce apoptosis in Mardin-Darby canine kidney cells. The study indicated that this effect is likely initiated by reactive oxygen species (ROS) and involves the activation of both intrinsic and extrinsic apoptotic pathways. researchgate.net This leads to a dose-dependent decrease in cell viability. researchgate.net

Interactions with Biological Molecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. The binding of this compound to proteins, for instance, can significantly alter their structure and function, with far-reaching implications for cellular processes.

Binding Studies with Human Serum Albumin (HSA)

While direct binding studies of this compound with Human Serum Albumin (HSA) are not available, extensive research has been conducted on the structurally similar compound, 4-chloro-1,2-phenylenediamine (4-Cl-o-PD). nih.gov These studies offer valuable insights into the potential interactions of its methylated counterpart.

Investigations into the binding of 4-Cl-o-PD with HSA have revealed a strong and stable complex formation. nih.gov This interaction is significant as HSA is a major transport protein in the blood, and its binding with xenobiotics can influence their distribution, metabolism, and toxicity. The study on 4-Cl-o-PD suggests that such aromatic diamines have a strong potential to modify HSA. researchgate.net

Interactive Data Table: Binding Characteristics of 4-chloro-1,2-phenylenediamine with HSA

| Parameter | Value | Significance |

| Binding Affinity | Strong | Indicates a stable complex formation with HSA. |

| Primary Binding Forces | Not specified | Further studies are needed to determine the exact nature of the interaction (e.g., hydrophobic, electrostatic). |

| Binding Site | Not explicitly determined | The precise location of binding on the HSA molecule remains to be identified. |

Structural Perturbation of Proteins

The binding of small molecules can induce conformational changes in proteins, potentially leading to altered function or aggregation. Research on 4-chloro-1,2-phenylenediamine (4-Cl-o-PD) has demonstrated its capacity to cause significant structural perturbation of Human Serum Albumin (HSA). nih.gov

Upon binding of 4-Cl-o-PD, HSA undergoes structural alterations that can lead to the formation of aggregates. nih.gov These protein aggregates have been shown to exhibit genotoxic effects in vitro, highlighting a potential mechanism of toxicity for this class of compounds. nih.gov Given the structural similarities, it is plausible that this compound could induce similar structural changes in HSA, though this requires direct experimental verification.

Interactive Data Table: Effects of 4-chloro-1,2-phenylenediamine on HSA Structure

| Structural Effect | Observation | Implication |

| Conformational Change | Alteration in the secondary and tertiary structure of HSA. | Potential disruption of HSA's normal biological functions, such as transport of endogenous and exogenous substances. |

| Aggregation | Formation of HSA aggregates. | The aggregates may possess novel toxic properties, including genotoxicity. |

| Genotoxicity of Aggregates | The formed aggregates were found to be genotoxic in vitro. | Suggests a pathway for cellular damage and potential long-term health risks. |

Genotoxic Potential and DNA Damage Research

The assessment of a chemical's potential to damage DNA is a cornerstone of toxicology and drug development. For chloro-substituted phenylenediamines, this has been a key area of investigation. Studies on the analog 4-Chloro-1,2-phenylenediamine (4-Cl-OPD) have utilized specific assays to determine its genotoxic capabilities, revealing mechanisms of DNA interaction and the induction of cellular stress pathways leading to apoptosis.

Plasmid Nicking Assays

Plasmid nicking assays are a valuable in vitro method to screen for direct DNA-damaging potential. This technique assesses the ability of a compound to cause single-strand or double-strand breaks in supercoiled plasmid DNA. Research has confirmed the genotoxic nature of the related compound 4-Cl-OPD through this method. frontiersin.orgnih.gov When plasmid DNA is exposed to 4-Cl-OPD, it induces strand breaks, which converts the compact supercoiled form of the plasmid into a more relaxed, open-circular form, and potentially into a linear form if double-strand breaks occur. This transformation is observable via gel electrophoresis and provides direct evidence of the compound's ability to compromise DNA integrity. nih.gov

DAPI Staining for DNA Damage and Apoptosis

4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is widely used in fluorescence microscopy to visualize cell nuclei. In healthy cells, DAPI staining shows a uniformly stained, intact nucleus. However, in cells undergoing apoptosis (programmed cell death), often as a result of significant DNA damage, the chromatin condenses and the nucleus fragments. nih.govnih.gov This results in a brighter, more compact, and often fragmented appearance under the microscope. nih.govresearchgate.net

Studies have employed DAPI staining to confirm that exposure to 4-Cl-OPD leads to both DNA damage and apoptosis. frontiersin.orgnih.gov The observed nuclear condensation in treated cells provides visual confirmation that the compound triggers the apoptotic pathway, a common cellular response to irreparable genotoxic stress.

Table 1: Summary of Genotoxicity Findings for the Related Compound 4-Chloro-1,2-phenylenediamine (4-Cl-OPD)

| Assay Type | Observation | Implication | Source(s) |

|---|---|---|---|

| Plasmid Nicking Assay | Conversion of supercoiled plasmid DNA to relaxed/linear forms. | Direct evidence of single and double-strand DNA breaks. | frontiersin.orgnih.govnih.gov |

| DAPI Staining | Nuclear condensation and fragmentation in exposed cells. | Induction of apoptosis, likely in response to DNA damage. | frontiersin.orgnih.gov |

| General DNA Integrity | Causes DNA fragmentation and alters B-DNA conformation. | Disrupts the structural integrity of DNA. | nih.gov |

| Cellular Impact | Induces Reactive Oxygen Species (ROS) generation in lymphocytes. | Suggests oxidative stress is a mechanism of toxicity. | nih.gov |

Implications for Drug Development and Therapeutic Applications

The biological activities of phenylenediamines and their derivatives make them interesting scaffolds for pharmaceutical research. Their ability to interact with biological macromolecules opens avenues for developing new drugs, though their inherent toxicities present significant challenges that must be addressed.

Exploration of Specific Molecular Targets

Phenylenediamines serve as versatile precursors and intermediates in the synthesis of more complex, biologically active compounds. nbinno.com The core structure provides a scaffold that can be modified to create molecules that interact with specific biological targets. For instance, derivatives of phenylenediamines are used to synthesize benzimidazoles, a class of compounds with a wide range of therapeutic properties, including anticancer activity. mdpi.com

Research into benzimidazole-pyrimidine hybrids has identified potent and selective inhibitors of specific molecular targets like phosphoinositide 3-kinase beta (PI3Kβ), which is a crucial enzyme in cancer cell growth and survival pathways. mdpi.com Similarly, other complex heterocyclic compounds derived from related structures have been designed to target tubulin polymerization, a key process in cell division, making them potential anti-proliferative agents. mdpi.com The exploration of this compound in this context could involve its use as a building block to generate novel compounds for screening against various molecular targets, such as kinases, caspases, and other proteins involved in disease pathways.

Strategies for Inhibiting Fibrillar Aggregation/Fibrillation Processes

Protein misfolding and aggregation into fibrillar structures, known as amyloid fibrils, are linked to a range of debilitating neurodegenerative disorders. frontiersin.org Research into the interaction between small molecules and proteins is crucial for understanding and potentially preventing these processes.

Interestingly, studies on the related compound 4-Cl-OPD have shown that it induces the formation of fibrillar aggregates in Human Serum Albumin (HSA), a key transport protein in the blood. frontiersin.orgnih.gov This discovery has significant implications; it identifies the compound as a potential trigger for protein aggregation. From a therapeutic standpoint, this finding highlights the need for strategies to counteract this effect. Future drug development based on this chemical scaffold must consider this pro-aggregation potential.

The primary strategy moving forward involves two main approaches:

Structural Modification: Synthesizing derivatives of this compound that retain desired biological activity but lack the ability to induce protein aggregation. This involves carefully altering the chemical structure to disrupt the interactions that lead to fibrillation.

Development of Inhibitors: Using the knowledge that compounds like 4-Cl-OPD can cause aggregation, researchers can design experiments to screen for other molecules that can inhibit this specific process. The compound itself can be used as a tool in these assays to induce aggregation, which is then targeted by potential inhibitor drugs. frontiersin.orgnih.gov These future studies may provide valuable clinical insights into preventing diseases associated with protein fibrillation. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of 4-Chloro-3-methylbenzene-1,2-diamine typically involves the reduction of the corresponding nitroaniline precursor. While effective, these methods often employ harsh reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Catalytic Transfer Hydrogenation (CTH): A promising green alternative to traditional reduction methods is catalytic transfer hydrogenation. This technique utilizes hydrogen donors like formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of a heterogeneous catalyst, such as palladium on carbon or nickel-boron amorphous alloys. CTH offers several advantages, including milder reaction conditions, higher selectivity, and the avoidance of high-pressure hydrogen gas, thereby enhancing operational safety and reducing environmental impact. Research in this area will likely focus on developing more active and reusable catalysts to further improve the efficiency and cost-effectiveness of this method.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. jocpr.com The application of microwave-assisted synthesis to the preparation of substituted o-phenylenediamines, including this compound, can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. jocpr.comtandfonline.com Future investigations could explore the optimization of microwave parameters and the development of solvent-free microwave-assisted procedures to maximize the green credentials of the synthesis.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. durham.ac.uknih.gov The synthesis of aromatic diamines in flow reactors can minimize the handling of hazardous intermediates and allow for the safe execution of highly exothermic reactions. nih.gov Exploring the multi-step continuous synthesis of this compound from readily available starting materials is a key area for future research, potentially leading to more efficient and automated production processes. durham.ac.uk

Table 1: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages | Future Research Focus |

| Traditional Reduction | Well-established, high yields | Harsh reagents, significant waste, safety concerns | Not a primary focus for green chemistry |

| Catalytic Transfer Hydrogenation (CTH) | Milder conditions, higher selectivity, safer | Catalyst cost and reusability | Development of novel, robust, and recyclable catalysts |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, less hazardous solvents | Scalability challenges | Optimization of parameters, solvent-free methods |

| Flow Chemistry | Precise control, improved safety, scalability, automation | Initial setup cost | Multi-step continuous synthesis development |

Design and Synthesis of Advanced Derivatives with Tailored Properties

The true potential of this compound lies in its use as a building block for the synthesis of a wide array of advanced derivatives with specific, tailored properties.